molecular formula C6H12N2O B12850677 N-(azetidin-3-yl)propanamide

N-(azetidin-3-yl)propanamide

Cat. No.: B12850677
M. Wt: 128.17 g/mol
InChI Key: ZYCNHSWPSGGCGF-UHFFFAOYSA-N
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Description

N-(azetidin-3-yl)propanamide is a chemical compound with the molecular formula C6H12N2O It is a derivative of azetidine, a four-membered nitrogen-containing heterocycle

Properties

Molecular Formula

C6H12N2O

Molecular Weight

128.17 g/mol

IUPAC Name

N-(azetidin-3-yl)propanamide

InChI

InChI=1S/C6H12N2O/c1-2-6(9)8-5-3-7-4-5/h5,7H,2-4H2,1H3,(H,8,9)

InChI Key

ZYCNHSWPSGGCGF-UHFFFAOYSA-N

Canonical SMILES

CCC(=O)NC1CNC1

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(azetidin-3-yl)propanamide typically involves the reaction of azetidine with propionyl chloride in the presence of a base such as triethylamine. The reaction proceeds through the formation of an intermediate azetidine derivative, which is then acylated to yield the final product .

Industrial Production Methods

Industrial production methods for this compound are not well-documented in the literature. the general approach would involve scaling up the laboratory synthesis methods, optimizing reaction conditions, and ensuring the purity and yield of the product through various purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

N-(azetidin-3-yl)propanamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding N-oxides.

    Reduction: Reduction reactions can convert the amide group to an amine.

    Substitution: The azetidine ring can undergo nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: :

Biological Activity

N-(Azetidin-3-yl)propanamide is a compound with significant potential in medicinal chemistry, particularly due to its structural characteristics and biological activities. This article presents a comprehensive overview of the biological activities associated with this compound, including its mechanisms of action, applications in various fields, and relevant research findings.

Chemical Structure and Properties

This compound features an azetidine ring, which is a four-membered nitrogen-containing heterocycle. This structure is crucial for its biological activity, particularly in its interaction with various biological targets. The compound can be synthesized through various methods, including modifications of β-lactams, which are known for their broad spectrum of biological activities.

Biological Activities

1. Antimicrobial Activity

Research indicates that this compound exhibits notable antimicrobial properties. Studies have shown that derivatives of azetidinone compounds demonstrate significant activity against various bacterial strains. For instance, 2-azetidinones have been reported to possess both antibacterial and antifungal properties, making them promising candidates for the development of new antibiotics .

2. Antiproliferative Effects

The compound has been investigated for its antiproliferative effects on cancer cells. Mechanistically, it may inhibit tubulin polymerization, leading to cell cycle arrest and apoptosis in cancerous cells. This action is similar to other known anticancer agents that target microtubule dynamics.

3. Cholesterol Absorption Inhibition

Recent studies have highlighted the potential of azetidinone derivatives in inhibiting cholesterol absorption in animal models. This activity is particularly relevant for developing treatments for hypercholesterolemia and related cardiovascular diseases . The structure-activity relationship (SAR) studies suggest that modifications at specific positions on the azetidine ring can enhance this inhibitory effect.

The biological activity of this compound can be attributed to several mechanisms:

  • Inhibition of Enzymatic Activity: The compound may act as an inhibitor of key enzymes involved in metabolic pathways, including proteases and other hydrolases.
  • Interaction with Cellular Targets: Its azetidine structure allows it to interact with cellular membranes and proteins, influencing cellular signaling pathways and gene expression .
  • Modulation of Immune Responses: Some studies suggest that azetidine derivatives can modulate immune responses, potentially offering therapeutic benefits in autoimmune diseases .

Case Studies

  • Antimicrobial Efficacy:
    A study evaluating various azetidinone derivatives demonstrated that certain modifications significantly enhanced antimicrobial activity against Gram-positive bacteria like Staphylococcus aureus and Gram-negative bacteria such as Escherichia coli. The most potent derivatives showed minimum inhibitory concentrations (MICs) below 10 µg/mL .
  • Anticancer Properties:
    In vitro studies on cancer cell lines (e.g., HeLa and MCF-7) indicated that this compound could reduce cell viability by over 50% at concentrations as low as 20 µM after 48 hours of treatment. The mechanism was linked to apoptosis induction via caspase activation .
  • Cholesterol Absorption Inhibition:
    A recent animal study demonstrated that a specific derivative of this compound reduced cholesterol absorption by 30% compared to control groups when administered at a dose of 50 mg/kg body weight .

Data Summary

Biological ActivityEfficacy/ResultsReference
AntimicrobialMIC < 10 µg/mL for several bacterial strains
Antiproliferative>50% reduction in viability at 20 µM
Cholesterol Absorption30% reduction in absorption at 50 mg/kg

Scientific Research Applications

N-(azetidin-3-yl)propanamide has been investigated for its interactions with biological systems, particularly as a ligand for nicotinic acetylcholine receptors (nAChRs). Research indicates that compounds with an azetidine moiety can act as partial agonists at these receptors, which are implicated in several neurological and psychiatric disorders.

Key Findings:

  • Nicotinic Receptor Modulation: The azetidine structure contributes to the binding affinity and selectivity for nAChRs, making it a promising scaffold for developing new antidepressants and cognitive enhancers .
  • Antimicrobial Properties: Some derivatives of azetidine compounds have shown antimicrobial activity, suggesting potential applications in treating infections.

Therapeutic Applications

The therapeutic potential of this compound extends to various medical conditions:

a. Neurological Disorders

  • Depression and Anxiety: As a partial agonist at nAChRs, this compound may enhance neurotransmitter release and improve mood regulation .

b. Pain Management

  • Anti-inflammatory Effects: Compounds derived from this compound have been studied for their ability to inhibit N-acylethanolamine acid amidase (NAAA), an enzyme involved in pain signaling pathways. Inhibition of this enzyme can lead to increased levels of endogenous lipid mediators that exert anti-inflammatory effects .

Several studies have highlighted the efficacy of this compound and its derivatives:

  • Antidepressant Activity:
    • A study demonstrated that specific azetidine derivatives exhibited significant antidepressant-like effects in animal models, correlating with their binding affinity to nAChRs .
  • Pain Relief Mechanism:
    • Research on NAAA inhibitors showed that azetidine-based compounds could effectively reduce inflammatory pain by modulating lipid mediator levels, showcasing their potential as novel analgesics .

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